Cas no 1699-38-3 (2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene)

2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene is a versatile intermediate in organic synthesis, particularly valuable for its reactive chloromethyl group and protected phenolic functionalities. The benzyloxy and methoxy groups provide stability and selectivity in further transformations, making it useful in pharmaceutical and fine chemical applications. Its chloromethyl moiety allows for nucleophilic substitution reactions, facilitating the introduction of diverse substituents. The compound's well-defined structure ensures consistent reactivity, supporting precise synthetic routes. Suitable for use in controlled environments, it is typically handled under inert conditions due to its sensitivity. This intermediate is favored for its efficiency in constructing complex molecular architectures, particularly in medicinal chemistry and material science.
2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene structure
1699-38-3 structure
Product Name:2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene
CAS No:1699-38-3
MF:C15H15ClO2
MW:262.731403589249
MDL:MFCD00183262
CID:212914
PubChem ID:280224
Update Time:2025-10-08

2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-(chloromethyl)-1-methoxy-2-(phenylmethoxy)-
    • 4-(chloromethyl)-1-methoxy-2-phenylmethoxybenzene
    • 2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene
    • 2-Benzyloxy-4-chlormethyl-1-methoxy-benzol
    • 2-benzyloxy-4-chloromethyl-1-methoxy-benzene
    • 3-benzyloxy-4-methoxy-benzyl chloride
    • 3-benzyloxy-4-methoxybenzylchloride
    • 4-Methoxy-3-benzyloxy-benzylchlorid
    • AC1L5RWO
    • AC1Q3UD4
    • AR-1C8550
    • CTK4D3437
    • NSC131672
    • SureCN6672350
    • NSC-131672
    • AKOS004907047
    • SCHEMBL6672350
    • DTXSID50299629
    • A811152
    • 2-benzyloxy-4-(chloromethyl)-1-methoxy-benzene
    • 2-Benzyloxy-4-chloromethyl-1-methoxybenzene
    • 1699-38-3
    • 3-benzyloxy-4-methoxybenzyl chloride
    • WVWFKLUFYXQFHO-UHFFFAOYSA-N
    • MDL: MFCD00183262
    • Inchi: 1S/C15H15ClO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
    • InChI Key: WVWFKLUFYXQFHO-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(=C(C=1)OCC1C=CC=CC=1)OC

Computed Properties

  • Exact Mass: 262.07615
  • Monoisotopic Mass: 262.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Density: 1.163
  • Boiling Point: 380.8°Cat760mmHg
  • Flash Point: 141.5°C
  • Refractive Index: 1.567
  • PSA: 18.46

2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene Pricemore >>

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Additional information on 2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene

Research Briefing on 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene (CAS: 1699-38-3) in Chemical Biology and Pharmaceutical Applications

2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene (CAS: 1699-38-3) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This compound, characterized by its benzyl-protected phenol and chloromethyl functional groups, serves as a key building block for the synthesis of more complex molecules, including bioactive compounds and pharmaceutical agents. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene as a precursor in the synthesis of novel tyrosine kinase inhibitors. The chloromethyl group facilitated efficient coupling with heterocyclic amines, yielding compounds with potent activity against EGFR and VEGFR-2, which are critical targets in cancer therapy. The research highlighted the compound's role in streamlining synthetic routes, reducing steps, and improving overall yields compared to traditional methods.

In addition to its applications in oncology, this intermediate has been investigated for its potential in antimicrobial drug development. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel quinolone derivatives, which exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The chloromethyl moiety enabled facile functionalization, allowing researchers to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

From a chemical biology perspective, 2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene has been utilized as a versatile scaffold for the development of chemical probes. Its benzyl-protected phenol can be selectively deprotected under mild conditions, enabling subsequent conjugation with fluorescent tags or affinity labels. This property has been exploited in recent proteomics studies to identify novel protein targets and study protein-ligand interactions.

The safety and handling of this compound have also been a subject of recent investigations. While generally stable under standard laboratory conditions, studies have emphasized the importance of proper storage (desiccated, at 2-8°C) and handling precautions due to the reactivity of the chloromethyl group. Recent advances in green chemistry have explored alternative synthetic routes to this intermediate that reduce the use of hazardous reagents and improve atom economy.

Looking forward, the unique chemical properties of 2-(benzyloxy)-4-(chloromethyl)-1-methoxybenzene position it as a valuable tool in drug discovery pipelines. Its dual functionality allows for sequential modifications, making it particularly useful in fragment-based drug design and combinatorial chemistry approaches. Ongoing research is exploring its potential in targeted drug delivery systems, where the chloromethyl group could be leveraged for conjugation with antibody fragments or other targeting moieties.

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